
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₉ClN₂O and a molecular weight of 242.75 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a methanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving an appropriate diol and an amine.
Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Methanamine Group: The benzylated morpholine is reacted with formaldehyde and ammonium chloride to introduce the methanamine group.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base.
Major Products Formed
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
®-(4-Benzylmorpholin-3-yl)methanamine hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.
(4-Benzylmorpholin-3-yl)methanamine: The non-hydrochloride form of the compound.
(4-Benzylmorpholin-3-yl)methanol: A related compound with a hydroxyl group instead of the methanamine group.
Uniqueness
(S)-(4-Benzylmorpholin-3-yl)methanamine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H19ClN2O |
|---|---|
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
[(3S)-4-benzylmorpholin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10,13H2;1H/t12-;/m0./s1 |
Clave InChI |
VHAHGIZDWJXODW-YDALLXLXSA-N |
SMILES isomérico |
C1COC[C@@H](N1CC2=CC=CC=C2)CN.Cl |
SMILES canónico |
C1COCC(N1CC2=CC=CC=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


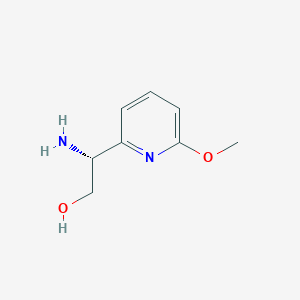
![2,5-Dihydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13142411.png)

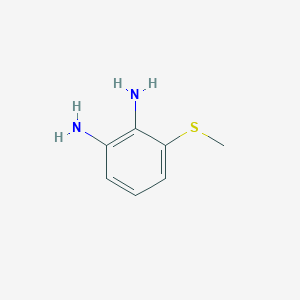

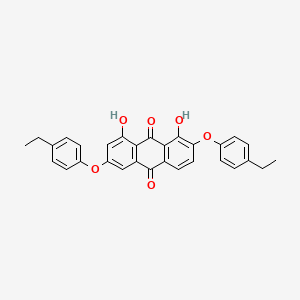
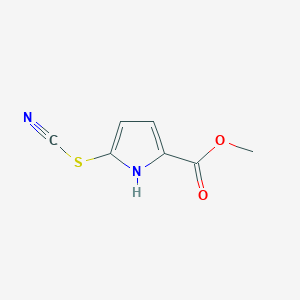
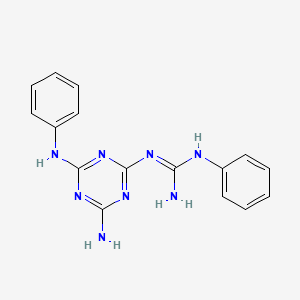
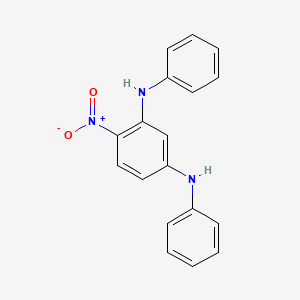

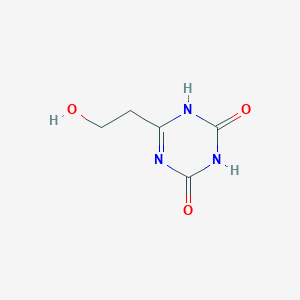
![Dodecanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13142479.png)
![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylsilane)](/img/structure/B13142496.png)
